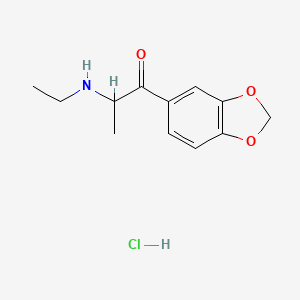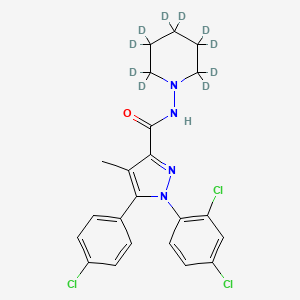
Rimonabant-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rimonabant-d10 est une version deutérée du Rimonabant, un antagoniste sélectif du récepteur cannabinoïde de type 1 (CB1). Ce composé est principalement utilisé comme standard interne pour la quantification du Rimonabant dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le marquage au deutérium permet de distinguer le this compound de son homologue non marqué pendant l'analyse.
Mécanisme D'action
Target of Action
Rimonabant-d10, also known as Rimonabant, is an anorectic anti-obesity drug . It primarily targets the cannabinoid receptor CB1 . The CB1 receptor is part of the endocannabinoid system, which plays a significant role in appetitive drive and associated behaviors .
Mode of Action
This compound acts as an inverse agonist for the cannabinoid receptor CB1 . This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. Its main effect is the reduction in appetite . It is the first selective CB1 receptor blocker to be approved for use anywhere in the world .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the Wnt pathway and β-Catenin nuclear translocation, both in vitro and in vivo models . This inhibition of TCF/LEF transcription factors leads to a reduction in COX-2, Cyclin D1, and c-Myc expression . Moreover, it has been shown to induce apoptosis in leukemia cell lines, activating caspase-dependent and -independent pathways .
Pharmacokinetics
Preclinical data have demonstrated a long duration of action . As of yet, no drug–drug, drug–food, or drug–disease interactions have been identified with this compound .
Result of Action
This compound has significant effects at the molecular and cellular level. It has been shown to produce significant decreases in weight and waist circumference in obese human subjects and improve the lipid profile and glucose control . It also reduces A1C levels in the diabetic population .
Action Environment
The treatment environment can influence the effects of this compound . Studies suggest that receiving treatment in the drug-associated environment, and/or novelty, can influence its effects .
Analyse Biochimique
Biochemical Properties
Rimonabant-d10, like Rimonabant, is a highly potent, brain-penetrating, and selective central cannabinoid receptor (CB1) antagonist . It interacts with the CB1 receptor, showing a Ki value of 1.8 nM . Additionally, this compound also inhibits Mycobacterial membrane protein Large 3 (MMPL3) .
Cellular Effects
Rimonabant has been shown to have significant effects on various types of cells. For instance, in studies involving porcine retinal Müller glial cells, Rimonabant inhibited TGF-β2 induced contraction of collagen matrices by these cells . This effect was concentration-dependent, with significant inhibition of contraction observed at certain concentrations . Rimonabant also significantly decreased the expression of α-SMA fibers in stress fibers of the TGF-β2 stimulated porcine MG cells .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Rimonabant. Rimonabant is a specific CB1 cannabinoid receptor antagonist . The endocannabinoid system, which includes the CB1 receptor, plays a significant role in appetitive drive and associated behaviors . Therefore, the attenuation of the activity of this system by this compound could have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, Rimonabant has shown significant effects. For instance, Rimonabant has been shown to reduce body weight in a mouse model of diet-induced obesity when administered at a dose of 10 mg/kg in the drinking water
Metabolic Pathways
Rimonabant has been linked to the endocannabinoid system, which plays a significant role in metabolism
Subcellular Localization
Given its similarity to Rimonabant, it is likely that it localizes to the same areas as Rimonabant, which is known to be an inverse agonist for the cannabinoid receptor CB1
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Rimonabant-d10 implique l'incorporation d'atomes de deutérium dans la molécule de Rimonabant. La voie de synthèse générale comprend les étapes suivantes :
Formation du cycle pyrazole : La synthèse commence par la formation du cycle pyrazole en faisant réagir la 4-chlorophénylhydrazine avec le chlorure de 2,4-dichlorobenzoyle en présence d'une base telle que la triéthylamine.
Introduction du cycle pipéridine : L'intermédiaire pyrazole est ensuite mis à réagir avec la 1-bromo-2,2’,3,3’,4,4’,5,5’,6,6’-deutérée pipéridine en présence d'une base pour former le produit final, le this compound.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. L'utilisation de réactifs et de solvants deutérés est cruciale pour maintenir le marquage au deutérium tout au long de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le Rimonabant-d10 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie analytique : Utilisé comme standard interne en GC-MS et LC-MS pour la quantification du Rimonabant.
Pharmacologie : Aide à l'étude de la pharmacocinétique et du métabolisme du Rimonabant en fournissant une référence marquée par des isotopes stables.
Neurosciences : Utilisé dans la recherche relative au système endocannabinoïde et son rôle dans divers processus physiologiques.
Obésité et troubles métaboliques : Étudié pour ses effets thérapeutiques potentiels dans le traitement de l'obésité et des troubles métaboliques associés
Mécanisme d'action
Le this compound, comme son homologue non marqué, agit comme un antagoniste du récepteur cannabinoïde de type 1 (CB1). En bloquant les récepteurs CB1, il réduit l'activité du système endocannabinoïde, qui est impliqué dans la régulation de l'appétit, de l'équilibre énergétique et des processus métaboliques. Ce mécanisme d'action rend le this compound utile pour étudier les effets de l'antagonisme des récepteurs CB1 sur diverses conditions physiologiques et pathologiques .
Applications De Recherche Scientifique
Rimonabant-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Rimonabant.
Pharmacology: Helps in studying the pharmacokinetics and metabolism of Rimonabant by providing a stable isotope-labeled reference.
Neuroscience: Used in research related to the endocannabinoid system and its role in various physiological processes.
Obesity and Metabolic Disorders: Investigated for its potential therapeutic effects in treating obesity and related metabolic disorders
Comparaison Avec Des Composés Similaires
Composés similaires
Rimonabant : La version non marquée du Rimonabant-d10, utilisée à des fins de recherche similaires.
AM251 : Un autre antagoniste du récepteur CB1 aux propriétés pharmacologiques similaires.
Unicité
Le this compound est unique en raison de son marquage au deutérium, qui présente des avantages distincts dans les applications analytiques. Les atomes de deutérium permettent de différencier le composé de son homologue non marqué, ce qui permet une quantification et une analyse plus précises dans diverses études de recherche .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
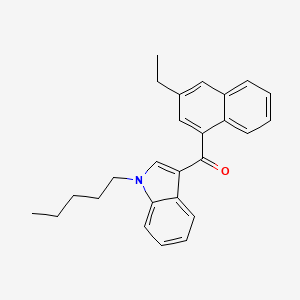
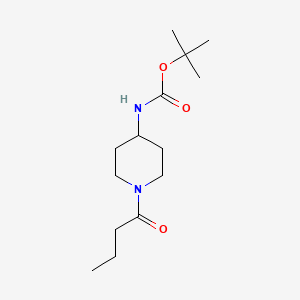

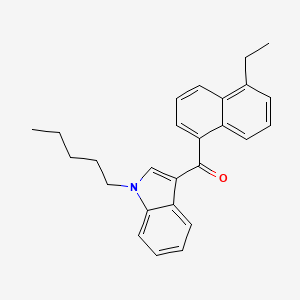
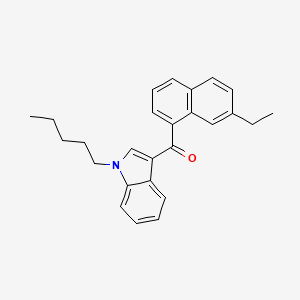
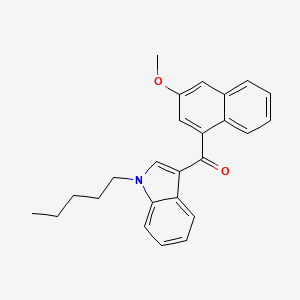
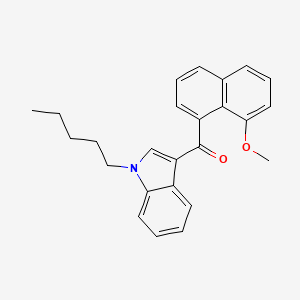
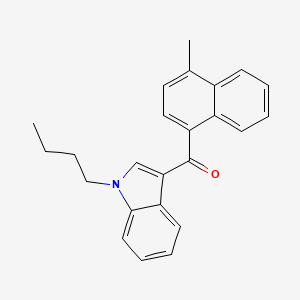
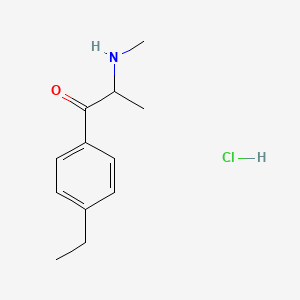
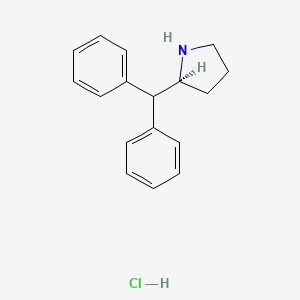
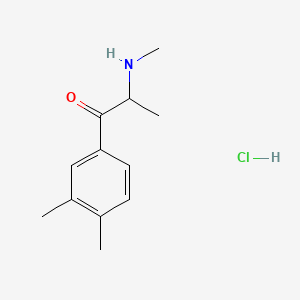
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
